N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which combines elements of tetrahydroquinoline and sulfonamide groups. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Intermediate: : This begins with the cyclization of an appropriate aniline derivative.
Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes methoxyacetylation.
Sulfonamide Formation: : The final step involves the reaction of the methoxyacetylated intermediate with methanesulfonyl chloride in the presence of a base, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizations to each step of the synthetic route to maximize yield and minimize cost and waste. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is reactive towards a variety of chemical reactions:
Oxidation and Reduction: : The quinoline ring and methoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Substitution: : The sulfonamide group is a key site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (mCPBA) may be used.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Typically conducted in the presence of bases like pyridine or triethylamine (TEA).
Major Products
Depending on the reaction conditions and reagents used, products can vary. For instance, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the molecule, potentially modifying its biological activity.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide finds applications across several domains:
Chemistry: : As a building block in organic synthesis and the development of new materials.
Biology: : Used in the study of biological processes and as a probe in molecular biology.
Medicine: : Investigated for potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors. Its sulfonamide group can mimic or inhibit substrates of these biological macromolecules, altering their function and activity. The tetrahydroquinoline moiety can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide stands out due to its unique combination of structural elements:
Similar Compounds: : Other sulfonamides, tetrahydroquinolines, or methoxyacetyl compounds.
Uniqueness: : The integration of methoxyacetyl and sulfonamide groups in a tetrahydroquinoline framework offers a distinct profile that can be exploited for specific biological activities not seen in other compounds.
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Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-3-6-16(11-15)14-27(24,25)21-18-9-8-17-7-4-10-22(19(17)12-18)20(23)13-26-2/h3,5-6,8-9,11-12,21H,4,7,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHHBOLIWBIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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